2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one
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Overview
Description
2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound with a unique structure that includes bromophenyl, isopropylphenyl, and phenyl groups attached to a trihydroindol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final step involves coupling the bromophenyl, isopropylphenyl, and phenyl groups to the indole core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)propionic acid: A simpler compound with a bromophenyl group and a propionic acid moiety.
4-Bromophenylacetic acid: Contains a bromophenyl group and an acetic acid moiety.
4-Bromophenyl 4-bromobenzoate: A compound with two bromophenyl groups and a benzoate moiety.
Uniqueness
2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Properties
IUPAC Name |
2-(4-bromophenyl)-6-phenyl-1-(4-propan-2-ylphenyl)-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26BrNO/c1-19(2)20-10-14-25(15-11-20)31-27(22-8-12-24(30)13-9-22)18-26-28(31)16-23(17-29(26)32)21-6-4-3-5-7-21/h3-15,18-19,23H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOXDSKOVALGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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